molecular formula C16H23BrN2O3S B2604935 1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine CAS No. 2309186-16-9

1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine

Cat. No.: B2604935
CAS No.: 2309186-16-9
M. Wt: 403.34
InChI Key: IMJNAFWKLXFNIK-UHFFFAOYSA-N
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Description

1-(4-Bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine (CAS 2309186-16-9) is a chemical compound with the molecular formula C16H23BrN2O3S and a molecular weight of 403.3 . Its structure features a piperidine ring linked to a 4-bromobenzenesulfonyl group and a 3-methoxypyrrolidine substituent, making it a valuable intermediate in medicinal chemistry and drug discovery research. Compounds with similar structural motifs, particularly the 3-methoxypyrrolidin-1-yl group, have been investigated as potent P2Y12 receptor antagonists for antiplatelet therapy . This suggests its potential application in the research and development of novel pharmaceutical agents, particularly in the field of cardiovascular diseases. The presence of the bromophenylsulfonyl group also makes it a versatile building block for further chemical transformations, such as cross-coupling reactions, to create diverse libraries of compounds for biological screening. This product is intended for research and development use only. It is not intended for diagnostic or therapeutic uses, or for human or veterinary use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-4-(3-methoxypyrrolidin-1-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O3S/c1-22-15-8-9-18(12-15)14-6-10-19(11-7-14)23(20,21)16-4-2-13(17)3-5-16/h2-5,14-15H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJNAFWKLXFNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine typically involves multi-step organic reactions. One common method includes the sulfonylation of piperidine with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine. This is followed by the nucleophilic substitution of the resulting sulfonylated piperidine with 3-methoxypyrrolidine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 4-bromobenzenesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfonamide derivatives.

    Substitution: Formation of various substituted sulfonyl derivatives.

Scientific Research Applications

1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine and pyrrolidine rings may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sulfonamide-Piperidine Derivatives

Compound Name Substituents on Piperidine Molecular Formula Molar Mass (g/mol) Key Applications/Activities Reference ID
1-(4-Bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine 4-bromobenzenesulfonyl; 3-methoxypyrrolidin-1-yl C₁₇H₂₂BrClN₂O₂ 401.73 Under investigation (anticancer, neurological) 11
1-(2-Chloro-5-fluorophenylsulfonyl)-4-(pyrrol-1-yl)piperidine 2-chloro-5-fluorobenzenesulfonyl; pyrrol-1-yl C₁₅H₁₅ClFN₂O₂S 356.81 Unspecified (structural analog) 5
1-(3-Bromo-4-methoxyphenylsulfonyl)-4-methylpiperidine 3-bromo-4-methoxybenzenesulfonyl; methyl C₁₃H₁₈BrNO₃S 348.26 Potential CNS modulation 8
1-(p-Bromophenylsulfonyl)piperidine p-bromobenzenesulfonyl; no additional substituents C₁₁H₁₄BrNO₂S 320.21 Lower biological activity (activity index: 213) 7
1-(4-Bromobenzoyl)-4-methylpiperidine 4-bromobenzoyl; methyl C₁₃H₁₆BrNO 282.18 Pharmacokinetic studies 12

Key Differences and Implications

Substituent Effects on Bioactivity

  • The 4-bromobenzenesulfonyl group in the target compound enhances binding to sulfonamide-sensitive targets (e.g., enzymes, receptors) compared to carbonyl analogs like 1-(4-bromobenzoyl)-4-methylpiperidine. The sulfonyl group’s electronegativity and hydrogen-bonding capacity may improve target affinity .

Biological Activity

1-(4-Bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine is a compound of interest due to its potential biological activities, particularly in pharmacology. This compound is characterized by the presence of a piperidine ring, which is often associated with various therapeutic effects. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H18_{18}BrN2_2O2_2S
  • Molecular Weight : 373.28 g/mol

The compound features a bromobenzenesulfonyl group and a methoxypyrrolidine moiety, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit various biological activities, including:

  • Antibacterial Activity : Compounds containing sulfonyl groups have shown significant antibacterial properties. For instance, studies on piperidine derivatives have demonstrated effectiveness against various bacterial strains, such as Salmonella typhi and Staphylococcus aureus .
  • Enzyme Inhibition : The inhibition of enzymes like acetylcholinesterase (AChE) and urease has been noted in related compounds. For example, certain piperidine derivatives have been reported to possess strong inhibitory effects on AChE, which is relevant for treating neurodegenerative diseases .
  • Anticancer Properties : Some studies suggest that sulfonamide derivatives can exhibit anticancer activity. The mechanism often involves the modulation of enzyme activity related to cancer cell proliferation .

Case Study 1: Antibacterial Screening

A series of synthesized piperidine derivatives were evaluated for their antibacterial activity. The results highlighted that compounds similar to this compound exhibited moderate to strong activity against common pathogens:

Bacterial StrainActivity Level
Salmonella typhiStrong
Staphylococcus aureusModerate
Escherichia coliWeak

These findings suggest that the compound may also possess similar antibacterial properties .

Case Study 2: Enzyme Inhibition

Inhibitory effects on AChE were assessed using various piperidine derivatives. The study found that some compounds achieved IC50 values as low as 0.63 µM, indicating potent enzyme inhibition:

CompoundIC50 Value (µM)
Compound A0.63
Compound B2.14
This compoundTBD

This highlights the potential of this compound in neuropharmacology .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Binding Affinity : Similar compounds have shown effective binding with bovine serum albumin (BSA), indicating potential bioavailability and distribution within biological systems .
  • Enzyme Interaction : The sulfonamide group is known for its ability to form hydrogen bonds with active sites in enzymes, facilitating inhibition or modulation of enzymatic activity .

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